1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, and a dihydropyrazinone core
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyrazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
1-(3-Chloro-4-methylphenyl)-3-methylurea: This compound has a similar chloro-substituted phenyl ring but differs in the presence of a urea group instead of a dihydropyrazinone core.
1-(3-Chloro-4-methylphenyl)urea: Similar to the previous compound but lacks the methoxy group.
1-(3-Chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: This compound has a pyrrolidinone ring instead of a dihydropyrazinone ring.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-4-9(7-10(8)13)15-6-5-14-11(17-2)12(15)16/h3-7H,1-2H3 |
InChI Key |
FOMKGUROVFTMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)OC)Cl |
Origin of Product |
United States |
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